molecular formula C20H21FN6OS B2654547 (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1251580-25-2

(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2654547
CAS No.: 1251580-25-2
M. Wt: 412.49
InChI Key: KGAOXWYBVPYPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrimidine, thiazole, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrimidine Derivative Synthesis: The 4,6-dimethylpyrimidine-2-amine can be synthesized by reacting 2,4,6-trimethylpyrimidine with ammonia.

    Coupling Reactions: The thiazole and pyrimidine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Piperazine Derivative Synthesis: The 4-(2-fluorophenyl)piperazine can be synthesized by reacting 2-fluoroaniline with piperazine in the presence of a catalyst.

    Final Coupling: The final step involves coupling the thiazole-pyrimidine intermediate with the piperazine derivative using a coupling agent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit a kinase enzyme, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-bromophenyl)piperazin-1-yl)methanone

Uniqueness

The presence of the 2-fluorophenyl group in (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This can result in improved pharmacokinetic properties and enhanced biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6OS/c1-13-11-14(2)23-19(22-13)25-20-24-16(12-29-20)18(28)27-9-7-26(8-10-27)17-6-4-3-5-15(17)21/h3-6,11-12H,7-10H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAOXWYBVPYPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.